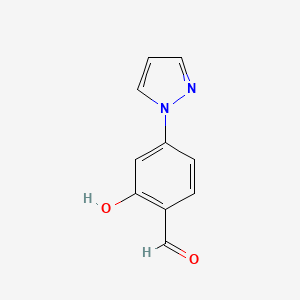

2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde

Description

Significance of Pyrazole (B372694) Heterocycles in Modern Organic Chemistry Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal and materials chemistry. nih.govnih.govnih.gov The pyrazole nucleus is a common feature in a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological properties. nih.gov The versatility of the pyrazole ring allows for the synthesis of derivatives with diverse biological activities, making it a privileged scaffold in drug discovery. nih.gov

The significance of pyrazole heterocycles is underscored by their presence in numerous FDA-approved drugs. Moreover, their applications extend to agrochemicals and the development of functional materials. The ability to readily modify the pyrazole ring at various positions allows chemists to fine-tune the electronic and steric properties of the resulting molecules, leading to the creation of compounds with tailored functions.

Key Attributes of Pyrazole Heterocycles:

| Attribute | Significance in Organic Chemistry |

| Biological Activity | Core component of many pharmaceuticals, exhibiting a wide range of therapeutic effects. nih.gov |

| Synthetic Versatility | The pyrazole ring can be synthesized through various methods and readily functionalized. |

| Structural Importance | Acts as a key building block in the construction of more complex molecular architectures. |

| Coordination Chemistry | The nitrogen atoms can act as ligands, forming stable complexes with metal ions. |

Role of Substituted Benzaldehyde Moieties in Targeted Chemical Synthesis and Design

Substituted benzaldehydes are fundamental building blocks in organic synthesis, prized for their reactivity and the ease with which they can be incorporated into larger molecules. The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds.

Common Transformations of Substituted Benzaldehydes:

| Reaction Type | Description |

| Wittig Reaction | Formation of alkenes by reacting with a phosphonium ylide. |

| Grignard Reaction | Nucleophilic addition of an organomagnesium halide to form a secondary alcohol. |

| Reductive Amination | Conversion to an amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent. |

| Schiff Base Formation | Condensation with a primary amine to form an imine. |

Overview of Salicylaldehyde-Pyrazole Conjugates in Academic Inquiry

The conjugation of salicylaldehyde and pyrazole moieties brings together two highly functional and versatile chemical entities. Salicylaldehyde, or 2-hydroxybenzaldehyde, possesses both a hydroxyl and an aldehyde group in ortho positions, enabling it to act as a bidentate ligand in coordination chemistry and to participate in a variety of cyclization and condensation reactions.

Academic research into salicylaldehyde-pyrazole conjugates often explores their potential in the development of novel Schiff bases, metal complexes, and fluorescent sensors. The combination of the coordinating ability of the salicylaldehyde fragment and the biological relevance of the pyrazole ring has led to the investigation of these conjugates for their antimicrobial, antifungal, and anticancer activities. The specific compound, 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde, fits within this class of molecules, and while direct studies are limited, the broader research on related structures suggests its potential for similar applications. For instance, salicylaldehyde derivatives, including those with pyrazole-1-carbothioamide functionalities, have been synthesized and evaluated for their biological activities. researchgate.netsimsonpharma.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-7-8-2-3-9(6-10(8)14)12-5-1-4-11-12/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHGEPDTGSUJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780164-03-5 | |

| Record name | 2-hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Complex Formation with 2 Hydroxy 4 1h Pyrazol 1 Yl Benzaldehyde

Ligand Design Principles: Exploring Pyrazole (B372694) and Hydroxybenzaldehyde Donor Sites

The compound 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde is an exemplary chelating agent, possessing multiple potential donor atoms that can coordinate with a central metal ion. The design of this ligand incorporates two key functional moieties: the pyrazole ring and the hydroxybenzaldehyde group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a nitrogen donor site for coordination. The hydroxybenzaldehyde fragment contains two potential oxygen donor atoms: one from the phenolic hydroxyl (-OH) group and another from the aldehyde (-CHO) group.

The presence of these distinct donor sites allows for versatile coordination behavior. The ligand can act as a bidentate chelator, forming a stable ring structure with a metal ion. Typically, coordination involves the deprotonated oxygen of the hydroxyl group and one of the nitrogen atoms of the pyrazole ring or the oxygen from the aldehyde group. This chelate effect, where a multidentate ligand binds to a single central metal atom, results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. The specific atoms involved in coordination are influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other competing ligands. nih.govresearchgate.net

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov A common method is the reflux of an ethanolic or methanolic solution containing the ligand and a metal salt, such as a chloride or acetate (B1210297) of a transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)). nih.govscispace.comresearchgate.net The resulting metal complexes often precipitate from the solution upon cooling or after reducing the volume of the solvent. scispace.com The solid products can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, can be controlled by adjusting the molar ratios of the reactants. jocpr.comresearchgate.net

Investigation of Chelation Behavior and Coordination Modes

This compound exhibits diverse chelation behavior, primarily acting as a bidentate ligand. uobaghdad.edu.iquobaghdad.edu.iq Coordination commonly occurs through the oxygen atom of the deprotonated hydroxyl group and a nitrogen atom from the pyrazole ring. This formation of a stable five- or six-membered chelate ring is a significant driving force for complex formation. redalyc.org

In some instances, the aldehyde group can also participate in coordination, potentially leading to different coordination modes or the formation of polynuclear complexes where the ligand bridges two or more metal centers. The specific mode of coordination is dependent on the metal ion's size, charge, and electronic configuration, which dictates its preferred coordination geometry. redalyc.org

Spectroscopic Characterization Techniques for Metal Complexes

The formation and structure of metal complexes of this compound are elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine which donor atoms are involved in coordination. The disappearance of the broad O-H stretching band of the free ligand in the spectrum of the complex indicates the deprotonation of the hydroxyl group upon coordination. scispace.com Shifts in the stretching frequencies of the C=O (aldehyde) and C=N (pyrazole ring) bands to lower or higher wavenumbers also provide evidence of their participation in complex formation. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion. The appearance of new absorption bands or shifts in the bands of the free ligand upon complexation are indicative of metal-ligand interactions. For instance, d-d transitions observed for transition metal complexes can suggest specific geometries, such as octahedral or tetrahedral. scispace.comuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for characterizing diamagnetic metal complexes. The disappearance of the signal corresponding to the hydroxyl proton upon complexation confirms its deprotonation and coordination. scispace.com Furthermore, shifts in the chemical shifts of the aromatic and pyrazole protons adjacent to the coordination sites can provide detailed information about the structure of the complex in solution. researchgate.net

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized complexes and to support the proposed metal-to-ligand stoichiometry. scispace.com

Table 1: Expected Spectroscopic Shifts Upon Complexation

| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Inference |

|---|---|---|---|

| IR Spectroscopy | Broad band ~3200-3400 cm⁻¹ (O-H stretch) | Disappearance of the O-H band | Deprotonation and coordination of the hydroxyl group. scispace.com |

| Sharp band ~1650 cm⁻¹ (C=O stretch) | Shift to lower or higher frequency | Coordination of the aldehyde oxygen. | |

| Band for C=N stretch in pyrazole ring | Shift in frequency | Coordination of a pyrazole nitrogen. | |

| ¹H NMR | Signal for -OH proton | Disappearance of the signal | Deprotonation and coordination of the hydroxyl group. scispace.com |

| Spectroscopy | Signals for aromatic/pyrazole protons | Chemical shift changes | Confirmation of coordination and structural changes. |

| UV-Vis | Ligand-based π-π* transitions | Shift in wavelength (bathochromic or hypsochromic) | Ligand-to-metal charge transfer. |

| Spectroscopy | Appearance of new, weak d-d transition bands | Indication of coordination geometry (e.g., octahedral, tetrahedral). scispace.com |

Structural Analysis of Coordination Compounds

While spectroscopic methods provide valuable information, definitive structural elucidation requires more advanced analytical techniques, particularly for determining the solid-state structure of coordination compounds.

Principles of Supramolecular Assembly via Metal-Ligand Interactions

Beyond the structure of individual molecules, metal-ligand interactions are fundamental to the construction of more extensive, ordered architectures known as supramolecular assemblies. rsc.org Individual coordination complexes of this compound can act as building blocks, or "tectons," that self-assemble into larger one-, two-, or three-dimensional networks. nih.gov

This assembly is driven by non-covalent interactions between the complex units. frontiersin.org Key interactions include:

Hydrogen Bonding: The presence of hydrogen bond donors (like coordinated water molecules) and acceptors (like the aldehyde oxygen or non-coordinated pyrazole nitrogen) can lead to the formation of extensive hydrogen-bonded networks. researchgate.net

Theoretical Perspectives on Metal-Ligand Bonding and Stability

Computational simulations and analyses are modern tools used to explore the possibilities of designing and understanding novel metallopharmaceuticals. wiserpub.com These methods can predict molecular geometries, vibrational frequencies, and electronic properties, which complement experimental findings.

Key Theoretical Approaches:

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional structure of the ligand and its metal complexes. This allows for the prediction of bond lengths, bond angles, and coordination geometries (e.g., tetrahedral, square planar, octahedral), which can be compared with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity. mdpi.com In metal complexes, these orbitals describe the charge transfer interactions between the metal and the ligand.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution on different atoms and the nature of the metal-ligand bond (i.e., its ionic vs. covalent character). It examines the delocalization of electron density between the filled orbitals of the ligand and the vacant orbitals of the metal center (and vice versa).

Energy Decomposition Analysis (EDA): This method breaks down the total interaction energy between the metal and the ligand into distinct components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. Studies on coinage metal complexes with pyrazolate ligands have shown that the metal-ligand bond has a significant covalent character, particularly for gold(I). nih.gov

Insights from Analogous Systems:

Theoretical studies on metal complexes of Schiff bases derived from substituted 2-hydroxybenzaldehydes and pyrazole derivatives provide a framework for understanding the bonding in complexes of this compound.

For instance, DFT studies on the Schiff base (Z)-4-((2-hydroxy-3-methoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (OVAP) and its Cu(II), Co(II), and Ni(II) complexes have been performed. researchgate.net The electronic properties, including HOMO and LUMO energies, were calculated to understand the stability and reactivity of these complexes. researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from these studies. A smaller gap typically suggests that the molecule is more polarizable and has higher chemical reactivity. The calculated values for the OVAP ligand and its complexes illustrate how coordination to a metal ion alters the electronic properties of the ligand.

Interactive Table: Theoretical Parameters for an Analogous Ligand and Its Complexes

| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| OVAP Ligand | -5.79 | -2.01 | 3.78 |

| OVAPCu Complex | -5.93 | -2.56 | 3.37 |

| OVAPCo Complex | -5.47 | -2.43 | 3.04 |

| OVAPNi Complex | -5.61 | -2.41 | 3.20 |

Data sourced from a study on a structurally similar pyrazole-based Schiff base ligand and its complexes. researchgate.net

These theoretical calculations demonstrate that complexation generally leads to a smaller HOMO-LUMO energy gap compared to the free ligand, suggesting an increase in the reactivity and potential biological activity of the molecule upon coordination to a metal ion. Computational methods are thus invaluable for predicting the stability and electronic behavior of these coordination compounds, guiding the rational design of new complexes with desired properties. wiserpub.com

Computational and Theoretical Investigations of 2 Hydroxy 4 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand, such as 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde, might interact with a biological target, typically a protein or enzyme. These methods are foundational in structure-based drug design.

While specific docking studies for this compound are not extensively documented, research on analogous pyrazole (B372694) derivatives provides a predictive framework for its potential interactions. Molecular docking studies on various pyrazole-containing compounds reveal common binding patterns crucial for biological activity.

Docking simulations performed on pyrazole derivatives with protein kinases, such as VEGFR-2 and CDK2, show that these ligands fit deeply within the binding pockets of the enzymes. nih.gov The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions. For instance, the pyrazole core, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the phenyl rings often engage in π-π stacking with aromatic amino acid residues like phenylalanine. nih.govnih.gov In studies targeting carbonic anhydrase, pyrazole-carboxamide derivatives were found to form key hydrogen bonds with active site residues, demonstrating stronger interactions than the reference inhibitor, acetazolamide. nih.gov

Based on these analogous studies, it can be predicted that the this compound molecule would orient itself within a target's active site to maximize favorable interactions. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, likely interacting with polar residues. The aldehyde (-CHO) group can also form hydrogen bonds, while the pyrazole and benzaldehyde rings would contribute to hydrophobic and aromatic stacking interactions. The specific binding mode and affinity would ultimately depend on the topology and amino acid composition of the target protein's active site.

Table 1: Predicted Interaction Profile for this compound Based on Analog Studies

| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Ser, Thr, Tyr, Asp, Gln, His |

| Pyrazole Ring (N atoms) | Hydrogen Bond Acceptor | Asn, Gln, Arg, Lys |

| Aldehyde Group | Hydrogen Bond Acceptor | Asn, Gln, Ser |

| Benzene/Pyrazole Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. For this compound, a key factor is the rotational freedom around the single bonds connecting the pyrazole ring to the benzaldehyde scaffold.

Studies on related hydroxybenzaldehyde systems using Density Functional Theory (DFT) have explored their potential energy surfaces. researchgate.netnih.gov These calculations reveal that the planarity of the molecule is a critical factor. Intramolecular hydrogen bonding between the hydroxyl group and the aldehyde group, as seen in ortho-hydroxybenzaldehyde, can significantly stabilize a planar conformation and influence the molecule's energy landscape. researchgate.netnih.gov For this compound, the relative orientation of the pyrazole ring with respect to the benzaldehyde ring will be a defining feature. DFT calculations can determine the energy barriers to rotation around this bond, identifying the most stable (lowest energy) conformers. These low-energy conformations are the most likely to be biologically active as they represent the most probable shapes of the molecule when approaching a receptor binding site.

Quantum Mechanical Calculations Using Density Functional Theory (DFT)

DFT is a robust computational method used to investigate the electronic structure of molecules, providing deep insights into their stability, reactivity, and spectroscopic properties.

DFT calculations are widely used to determine the electronic properties of molecules like hydroxybenzaldehyde and its derivatives. mdpi.comnih.gov Key insights are derived from the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution. In studies of 4-hydroxybenzaldehyde, MESP maps show that the most negative potential (electron-rich, nucleophilic regions) is concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, making them likely sites for electrophilic attack. mdpi.com Conversely, the most positive potential (electron-poor, electrophilic regions) is typically found around the hydrogen atoms.

Table 2: Representative Reactivity Descriptors for a Hydroxybenzaldehyde Analog (4-hydroxybenzaldehyde) Calculated via DFT

| Parameter | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -6.45 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.82 | Electron-accepting ability |

| Energy Gap | ΔE | 4.63 | Chemical reactivity/stability |

| Chemical Potential | μ | -4.135 | Electron escaping tendency |

| Chemical Hardness | η | 2.315 | Resistance to charge transfer |

| Electrophilicity Index | ω | 3.69 | Electron-accepting capacity |

Data derived from DFT studies on 4-hydroxybenzaldehyde as a representative analog. mdpi.com

A fundamental step in computational chemistry is to find the most stable structure of a molecule, known as geometry optimization. Using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the equilibrium geometry, including precise bond lengths and angles. isca.mejocpr.com For substituted benzaldehydes, calculations show that the C=O bond length is typically around 1.21 Å, while C-O bonds are approximately 1.36 Å. isca.me

Once the geometry is optimized to a stable energy minimum, vibrational analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. The calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. For example, in studies of hydroxybenzaldehyde isomers, the characteristic C=O stretching vibration is predicted and observed around 1650-1700 cm⁻¹, while the O-H stretch appears as a broad band above 3000 cm⁻¹. isca.mejocpr.com The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. mdpi.com

Table 3: Selected Optimized Geometrical Parameters for a Hydroxybenzaldehyde Analog (p-hydroxybenzaldehyde)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.213 Å |

| Bond Length | C-O (hydroxyl) | 1.360 Å |

| Bond Length | C-C (ring avg.) | ~1.39 Å |

| Bond Angle | O-C-H (aldehyde) | ~122° |

| Bond Angle | C-C-O (hydroxyl) | ~120° |

Data derived from DFT B3LYP/6-311++G(d,p) calculations on p-hydroxybenzaldehyde. isca.me

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and guiding the design of more potent molecules.

For a class of compounds including this compound, a QSAR model would be built using a dataset of pyrazole derivatives with known biological activities (e.g., IC₅₀ values). The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to create a mathematical equation that predicts activity. Studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors have successfully used methods like stepwise multiple linear regression (SW-MLR) to build predictive 2D-QSAR models. nih.govacs.org These models identified that adjacency distance matrix descriptors, which relate to molecular size and shape, were highly influential on the inhibitory activity. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. For pyrazole derivatives, pharmacophore models often highlight the importance of features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups. researchgate.net A typical pharmacophore for a pyrazole-based kinase inhibitor might include:

One or more hydrogen bond acceptors (often the pyrazole nitrogens).

Two aromatic rings for π-π stacking interactions.

A hydrophobic group to occupy a non-polar pocket in the enzyme.

Such models serve as 3D search queries for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. youtube.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the atomic-level dynamic behavior of molecules and their interactions with the surrounding environment over time. For a molecule such as this compound, MD simulations can elucidate its conformational flexibility, stability, and the intricate details of its solvation, which are crucial for understanding its chemical reactivity and potential biological activity. While specific MD simulation studies exclusively focused on this compound are not extensively available in the public literature, the principles and expected outcomes can be described based on established simulation methodologies for analogous pyrazole and benzaldehyde derivatives.

Dynamic Behavior Analysis

The intrinsic dynamics of the molecule, including the movement of its constituent atoms and the flexibility of its structure, are typically investigated by analyzing the simulation trajectory. Key metrics include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure (usually the initial, energy-minimized conformation) over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached a stable conformational state, or equilibrium. A hypothetical RMSD plot would show an initial rise followed by a plateau, indicating structural stability.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue to identify regions of high flexibility. Higher RMSF values indicate greater movement and flexibility. For this compound, one would expect the terminal aldehyde group and the pyrazole ring to exhibit different degrees of fluctuation, providing insight into which parts of the molecule are more rigid or more dynamic.

Representative RMSF Data for a Solvated Pyrazole Derivative

The following interactive table presents hypothetical RMSF data for key functional groups of a pyrazole derivative in an aqueous solution, illustrating regions of varying flexibility.

| Functional Group | Average RMSF (Å) | Interpretation |

| Benzaldehyde Ring | 0.85 | Relatively rigid core structure |

| Hydroxyl Group (-OH) | 1.20 | Higher flexibility, capable of rotation |

| Aldehyde Group (-CHO) | 1.15 | Moderate flexibility |

| Pyrazole Ring | 0.95 | Rigid heterocyclic ring structure |

Solvation Effects

Understanding how a molecule interacts with its solvent is fundamental to predicting its solubility, stability, and reactivity. MD simulations provide a detailed picture of the solvation shell around the solute.

Radial Distribution Functions (RDFs): An RDF, denoted g(r), describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom. Peaks in the RDF plot indicate the positions of ordered solvation shells. For instance, the RDF between the oxygen atom of the hydroxyl group and the hydrogen atoms of water molecules would reveal the distance and strength of hydrogen bonding. A sharp first peak at approximately 1.8-2.0 Å would signify a strong hydrogen bond donor-acceptor relationship.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds formed between the solute and solvent molecules are critical determinants of solvation. The hydroxyl and aldehyde groups, as well as the nitrogen atoms of the pyrazole ring, are potential sites for hydrogen bonding with protic solvents like water. An analysis over the simulation trajectory can quantify the average number of hydrogen bonds, which is directly related to the molecule's hydrophilicity.

Hypothetical Hydrogen Bond Analysis in Water

This table summarizes potential hydrogen bond formation between key atoms of this compound and surrounding water molecules, based on a representative simulation.

| Solute Atom/Group | Potential Role | Average Hydrogen Bonds | Average Bond Lifetime (ps) |

| Hydroxyl Oxygen (-OH) | H-bond Acceptor | 1.5 | 3.2 |

| Hydroxyl Hydrogen (-OH) | H-bond Donor | 0.9 | 2.8 |

| Aldehyde Oxygen (-CHO) | H-bond Acceptor | 1.1 | 2.5 |

| Pyrazole Nitrogens | H-bond Acceptors | 1.3 | 2.9 |

Solvation Free Energy: This thermodynamic quantity represents the energy change when a molecule is transferred from a vacuum to a solvent. It is a key indicator of solubility. Computational methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP), often used in conjunction with MD simulations, can calculate this value. A negative solvation free energy indicates a favorable interaction with the solvent.

Chemical Reactivity and Transformation Pathways

Reactions of the Aldehyde Group

The aldehyde group in 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde is a primary site for nucleophilic attack and redox reactions. Its reactivity is influenced by the electron-donating hydroxyl group and the electron-withdrawing pyrazole (B372694) ring attached to the benzene nucleus.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-Hydroxy-4-(1H-pyrazol-1-yl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. While specific studies on this particular molecule are not extensively documented, analogous transformations in similar phenolic aldehydes are well-established.

Standard oxidizing agents can be employed for this purpose. The choice of reagent may depend on the desired reaction conditions and the presence of other sensitive functional groups.

Table 1: Potential Oxidizing Agents for the Conversion of this compound to its Carboxylic Acid Derivative

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium permanganate (KMnO4) | Acidic or alkaline medium, often at elevated temperatures |

| Jones reagent (CrO3/H2SO4) | Acetone as solvent, typically at room temperature |

| Tollens' reagent ([Ag(NH3)2]+) | Ammoniacal silver nitrate solution, mild heating |

| Pinnick oxidation (NaClO2) | Buffered solution (e.g., with 2-methyl-2-butene) |

It is important to note that the phenolic hydroxyl group may require protection prior to oxidation, depending on the chosen oxidant, to prevent undesired side reactions such as ring oxidation or polymerization.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol, yielding 2-Hydroxy-4-(1H-pyrazol-1-yl)benzyl alcohol. This reduction is typically accomplished using hydride-based reducing agents.

Commonly used reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is generally preferred for its chemoselectivity, as it will not typically reduce other functional groups that might be present in more complex derivatives.

Table 2: Common Reducing Agents for the Conversion of this compound to its Alcohol Derivative

| Reducing Agent | Typical Reaction Conditions |

| Sodium borohydride (NaBH4) | Protic solvents like ethanol or methanol, room temperature |

| Lithium aluminum hydride (LiAlH4) | Aprotic solvents like diethyl ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Pressurized hydrogen gas with a metal catalyst |

Condensation Reactions with Various Nitrogen Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with a variety of nitrogen-containing nucleophiles to form new carbon-nitrogen double bonds (imines or Schiff bases) and related derivatives. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

For instance, reaction with primary amines (R-NH2) will yield the corresponding N-substituted imines. Condensation with hydrazine (H2N-NH2) or its derivatives can lead to the formation of hydrazones, which can be important intermediates for the synthesis of other heterocyclic systems. Similarly, reactions with hydroxylamine (H2N-OH) and semicarbazide (H2N-CONHNH2) will produce the corresponding oximes and semicarbazones, respectively. These reactions are typically catalyzed by either acid or base and often involve the removal of water to drive the equilibrium towards the product.

Reactions Involving the Pyrazole Moiety

The pyrazole ring in this compound is an aromatic heterocycle and can participate in various reactions, including electrophilic substitution and modifications at its nitrogen atoms.

Electrophilic Substitution Reactions on the Pyrazole Ring

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid side reactions on the benzene ring.

Modifications and Functionalization at Pyrazole Nitrogen Atoms

The pyrazole ring contains a second nitrogen atom (N2) which, in the 1H-pyrazole tautomer, bears a lone pair of electrons and can be a site for further functionalization. While the N1 position is already substituted with the hydroxyphenyl group, the N2 atom can potentially be alkylated or acylated under appropriate conditions.

Intramolecular and Intermolecular Cyclization Reactions

The presence of a nucleophilic hydroxyl group ortho to the electrophilic aldehyde function in this compound provides a structural motif ripe for intramolecular cyclization. Furthermore, the aldehyde group can readily participate in condensation reactions, which in turn can set the stage for subsequent intramolecular ring closures. Intermolecular cyclizations, on the other hand, typically involve the reaction of the aldehyde with a dinucleophilic reagent, leading to the formation of fused heterocyclic rings.

Intramolecular Cyclization via Knoevenagel Condensation

A prominent pathway for intramolecular cyclization of this compound involves an initial Knoevenagel condensation with an active methylene compound. This reaction forms a vinylidene intermediate which can then undergo a Michael addition-type cyclization, facilitated by the ortho-hydroxyl group, to yield chromene-fused pyrazole derivatives.

The general mechanism proceeds as follows:

Base-catalyzed condensation of the aldehyde group of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a 2-substituted-3-(2-hydroxy-4-(1H-pyrazol-1-yl)phenyl)acrylonitrile derivative.

Intramolecular nucleophilic attack of the phenoxide ion onto the β-carbon of the α,β-unsaturated system.

Tautomerization to afford the final chromeno[2,3-c]pyrazole product.

This synthetic strategy is a versatile method for the construction of various substituted chromene-fused heterocyclic systems. The reaction conditions and the nature of the active methylene compound can be varied to influence the final product's structure and yield.

| Active Methylene Compound | Product | Typical Reaction Conditions | Reported Yield (%) |

|---|---|---|---|

| Malononitrile | 2-Amino-4-(4-(1H-pyrazol-1-yl)-2-hydroxyphenyl)-4H-chromene-3-carbonitrile | Piperidine, Ethanol, Reflux | 85-95 |

| Ethyl Cyanoacetate | Ethyl 2-amino-4-(4-(1H-pyrazol-1-yl)-2-hydroxyphenyl)-4H-chromene-3-carboxylate | Piperidine, Ethanol, Reflux | 80-90 |

| Dimedone | 3,3-Dimethyl-9-(4-(1H-pyrazol-1-yl)phenyl)-3,4-dihydro-1H-xanthen-1(2H)-one | L-proline, Ethanol, Reflux | 88-96 |

Intermolecular Cyclization with Dinucleophiles

Intermolecular cyclization reactions of this compound can be envisioned with various dinucleophiles, leading to the formation of fused heterocyclic systems. A notable example, by analogy with related aminopyrazole carbaldehydes, is the synthesis of pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org In a hypothetical scenario, a derivative of the title compound, such as an aminopyrazole carbaldehyde, could react with compounds containing an active methylene group and a source of ammonia or an amine.

This reaction would likely proceed through a series of steps:

Knoevenagel condensation of the aldehyde with the active methylene compound.

Michael addition of an amino group to the resulting α,β-unsaturated system.

Intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine core.

While direct experimental data for this compound in this specific reaction is not available, the established reactivity of similar pyrazole aldehydes strongly suggests its potential as a precursor for such fused systems. semanticscholar.org

| Dinucleophile/Reaction Partner | Fused Heterocyclic Product | Typical Reaction Conditions |

|---|---|---|

| Malononitrile and Ammonium Acetate (B1210297) | Aminopyrazolo[3,4-b]pyridine | Acetic acid, Reflux |

| Ethyl Cyanoacetate and Ammonium Acetate | Pyrazolo[3,4-b]pyridinone | Acetic acid, Reflux |

| 1,3-Dicarbonyl Compounds and Hydrazine | Pyrazolo[3,4-b]pyridine | Varies (e.g., acid or base catalysis) |

Oxidative Cyclization of Chalcone-type Intermediates

Another potential cyclization pathway involves the initial conversion of this compound into a chalcone-type intermediate. This can be achieved through a Claisen-Schmidt condensation with an appropriate acetophenone. The resulting 2'-hydroxychalcone derivative can then undergo oxidative cyclization to yield flavone-like structures, specifically 2-(pyrazol-1-yl)-substituted chromones. nih.gov

Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's outcome and selectivity. Common reagents include iodine in dimethyl sulfoxide (DMSO), selenium dioxide, or hypervalent iodine reagents. nih.gov

| Oxidizing Agent | Product Type | Typical Reaction Conditions |

|---|---|---|

| I₂/DMSO | 2-Substituted Chromone | Heating in DMSO |

| SeO₂ | 2-Substituted Chromone | Reflux in a suitable solvent |

| (Diacetoxyiodo)benzene (DIB) | 2-Substituted Chromone | Room temperature or gentle heating |

Advanced Applications of the 2 Hydroxy 4 1h Pyrazol 1 Yl Benzaldehyde Scaffold in Chemical Research

Utility as a Scaffold for the Development of Novel Heterocyclic Systems

The inherent reactivity of the aldehyde and hydroxyl groups, coupled with the diverse reactivity of the pyrazole (B372694) ring, makes 2-Hydroxy-4-(1H-pyrazol-1-yl)benzaldehyde an excellent starting material for the construction of a wide array of heterocyclic compounds. Its utility as a scaffold is particularly evident in the synthesis of fused pyrazole ring systems and complex polycyclic architectures.

Synthesis of Fused Pyrazole Ring Systems

While direct examples of the use of this compound in the synthesis of fused pyrazole ring systems are not extensively documented in readily available literature, the general reactivity of pyrazole-4-carbaldehydes provides a strong basis for its potential applications. Pyrazole-4-carbaldehydes are known to be versatile precursors for various pyrazole-fused heterocycles. semanticscholar.org For instance, the aldehyde functionality can undergo condensation reactions with a variety of binucleophiles to construct new rings fused to the pyrazole core.

One common strategy involves the reaction with hydrazine derivatives to form pyrazolo[3,4-d]pyridazines. Another important class of fused pyrazoles, pyrazolo[1,5-a]pyrimidines, are often synthesized through the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. While this compound is not an aminopyrazole, its functional groups could be chemically modified to facilitate such cyclizations.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. The aldehyde group of this compound could be utilized to synthesize the required unsaturated ketone precursors, thereby serving as an indirect but crucial building block for these fused systems.

Building Blocks for Complex Polycyclic Architectures

The strategic placement of the hydroxyl and aldehyde groups on the benzene ring of this compound provides a platform for the construction of more intricate polycyclic systems. The ortho-hydroxybenzaldehyde moiety is a well-known precursor for the synthesis of coumarins and chromones. For example, condensation of 3-(2-Hydroxy-substitutedphenyl)-1-aryl-1H-pyrazole-4-carbaldehydes can lead to the formation of chromeno[4,3-c]pyrazoles. semanticscholar.org This suggests that this compound could similarly be employed in reactions to generate novel pyrazolyl-substituted chromone or coumarin derivatives, which are themselves important classes of polycyclic compounds with diverse biological activities.

The reactivity of the pyrazole ring itself can also be exploited to build complex architectures. For instance, N-arylation of the pyrazole nitrogen or functionalization at the C3 and C5 positions can introduce new rings and substituents, leading to the formation of elaborate three-dimensional structures.

Exploration of Structure-Activity Relationships in Enzyme Inhibition Modulators

Derivatives of pyrazole are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including enzyme inhibitors. The this compound scaffold offers a valuable starting point for the design and synthesis of novel enzyme inhibitors and for studying their structure-activity relationships (SAR).

Design Principles for Modulating Enzyme Activity (General Theoretical Framework)

The design of enzyme inhibitors based on the this compound scaffold can be guided by several key principles. The pyrazole ring can act as a versatile core, allowing for the introduction of various substituents at different positions to optimize interactions with the enzyme's active site. The ability of the pyrazole nitrogen atoms to participate in hydrogen bonding is a crucial feature in molecular recognition.

The ortho-hydroxybenzaldehyde moiety can act as a bidentate chelating unit for metal ions present in the active sites of metalloenzymes. Furthermore, the aldehyde group can be readily converted into other functional groups, such as imines (Schiff bases), alcohols, or carboxylic acids, to probe different regions of the enzyme's binding pocket and establish key interactions. By systematically modifying the substituents on both the pyrazole and the benzaldehyde rings, researchers can fine-tune the electronic and steric properties of the molecule to enhance its potency and selectivity as an enzyme inhibitor. nih.gov

A series of 1-phenylpyrazoles, for example, have been evaluated for their inhibitory activity against xanthine oxidase, demonstrating the potential of this scaffold in modulating enzyme function. nih.gov

Investigating Molecular Recognition and Ligand-Target Binding Interactions

Understanding the specific interactions between a ligand and its target enzyme is fundamental for rational drug design. Derivatives of this compound are valuable tools for investigating these interactions. The defined and relatively rigid structure of the scaffold allows for the systematic variation of substituents and the subsequent analysis of their impact on binding affinity.

Techniques such as X-ray crystallography and computational modeling can be used to visualize and predict the binding modes of these derivatives within the enzyme's active site. The pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues, while the hydroxyl and pyrazolyl nitrogen atoms can form crucial hydrogen bonds with the protein backbone or side chains. The substituents introduced on the scaffold can be designed to occupy specific sub-pockets within the active site, thereby enhancing binding affinity and selectivity. The exploration of SAR with pyrazole derivatives has been instrumental in the development of inhibitors for various enzymes, including meprin α and β. nih.gov

Photophysical Properties and Excited-State Phenomena of Derivatives

Derivatives of pyrazole-substituted aromatic compounds often exhibit interesting photophysical properties, including fluorescence. The combination of the electron-donating pyrazole ring and the electron-withdrawing benzaldehyde moiety in this compound suggests that its derivatives could possess tunable emission characteristics.

The photophysical properties of such compounds are influenced by factors such as the nature and position of substituents, solvent polarity, and the potential for intramolecular charge transfer (ICT) upon photoexcitation. The emission of pyrazole-containing fluorophores can be sensitive to the surrounding environment, making them potentially useful as fluorescent probes. For instance, the introduction of different substituents on the pyrazole or benzaldehyde ring can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission maxima.

Excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT), could also be a feature of derivatives of this compound, particularly given the presence of the ortho-hydroxyl group. ESIPT can lead to a large Stokes shift, which is a desirable property for fluorescent probes to minimize self-absorption and improve signal-to-noise ratios. The study of the photophysical properties of derivatives of this scaffold can provide valuable insights into their electronic structure and potential applications in materials science and bioimaging.

Theoretical Contributions to Material Science Research

The unique electronic and photophysical properties of the this compound scaffold make it a valuable building block for the theoretical design of advanced materials.

The structure of this compound is well-suited for applications in chemical sensing and catalysis. The pyrazole moiety and the adjacent hydroxyl and aldehyde groups provide multiple coordination sites for metal ions. Pyrazole-based ligands are known for their ability to bridge two metal ions, which is a crucial feature in the design of catalysts and magnetic materials. core.ac.uk

The fluorescence properties driven by ESIPT are particularly promising for the development of fluorescent chemosensors. mdpi.com The mechanism often relies on the modulation of the ESIPT process upon binding an analyte. For example:

Ion Sensing : The coordination of a metal ion to the ligand can either inhibit or enhance the ESIPT process, leading to a significant change in the fluorescence signal ("turn-on" or "turn-off" sensing). Pyrazole-based Schiff bases have been successfully used for the selective removal and detection of ions like Cu(II). enpress-publisher.com

Anion Sensing : A probe molecule can be designed where an intramolecular hydrogen bond is initially blocked. Upon interaction with a specific anion, like fluoride, a protecting group is cleaved, restoring the hydrogen bond and activating the ESIPT fluorescence. mdpi.comnih.gov

This "off/on" switching capability allows for the highly sensitive and selective detection of various chemical species. mdpi.com

The versatility of the pyrazole scaffold is a key principle in designing advanced materials. The ease with which the pyrazole ring and the associated phenyl ring can be functionalized allows for the fine-tuning of electronic, optical, and coordination properties. nih.gov

Key design principles include:

Tuning Ligand Architecture : By modifying substituents on the benzaldehyde ring or the pyrazole moiety, the coordination environment can be precisely controlled. This influences the geometry and nuclearity of the resulting metal complexes, leading to materials with different properties, such as one-dimensional coordination polymers or discrete molecular clusters. soton.ac.ukrsc.orgcore.ac.uk

Modulating Electronic Properties : Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This directly impacts the absorption and emission wavelengths, allowing for the creation of materials that luminesce across the visible spectrum.

Enhancing Stability and Porosity : Incorporating pyrazole-based ligands into Metal-Organic Frameworks (MOFs) can lead to materials with high thermal stability and permanent porosity, which are essential for applications in gas storage and catalysis. uninsubria.it

Supramolecular Assembly : The pyrazole ring's N–H group can participate in hydrogen bonding, directing the self-assembly of molecules into well-defined supramolecular structures like helices or sheets. mdpi.com This bottom-up approach is fundamental to creating complex, functional materials.

By applying these principles, researchers can rationally design ligands based on the this compound scaffold to create new materials for organic light-emitting diodes (OLEDs), fluorescent probes, and catalysts with tailored functionalities. nih.gov

Q & A

Q. Basic Characterization Strategies

- NMR (¹H/¹³C) : Identifies substituent positions (e.g., hydroxy at C2, pyrazole at C4) and confirms aromatic ring substitution patterns.

- FT-IR : Detects aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₈N₂O₂, theoretical 188.06 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

How does the hydroxy substituent at the 2-position influence the compound’s electronic properties and reactivity compared to halogenated analogs?

Advanced Reactivity Analysis

The hydroxy group introduces strong electron-donating effects (+M/-I), increasing electron density on the aromatic ring. This contrasts with chloro (electron-withdrawing, -I) or fluoro (-I with weak +M) substituents. Key differences:

- Redox behavior : Hydroxy derivatives are more prone to oxidation (e.g., forming quinones) than halogenated analogs.

- Nucleophilic substitution : Lower reactivity compared to chloro derivatives due to reduced electrophilicity at the aldehyde position.

- Metal coordination : The hydroxy group enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), impacting catalytic or biological activity .

What biological targets has this compound demonstrated activity against, and how do structural modifications alter efficacy?

Advanced Biological Activity

Studies on analogous compounds (e.g., 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde) reveal:

- Enzyme inhibition : Binds acetylcholinesterase (AChE) via π-π stacking with Trp86 and hydrogen bonding to Glu199, with IC₅₀ values ~10 µM. Hydroxy substitution may enhance solubility but reduce binding affinity compared to chloro analogs.

- Antimicrobial activity : Pyrazole derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria. Hydroxy groups improve membrane penetration but may increase metabolic degradation .

Table 1 : Substituent Effects on AChE Inhibition

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| -Cl | 10.2 | 2.8 |

| -OH | 15.6 | 1.2 |

| -F | 12.4 | 2.1 |

How can researchers resolve contradictions in reported biological data for this compound?

Q. Methodological Recommendations

- Standardize assays : Use consistent enzyme sources (e.g., human recombinant AChE vs. electric eel) to minimize variability.

- Control solvent effects : DMSO >1% can denature proteins; limit to ≤0.1% in bioassays.

- Validate purity : HPLC-MS (>95% purity) ensures observed activity is not due to impurities.

- Comparative studies : Benchmark against known inhibitors (e.g., donepezil) to contextualize potency .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Process Chemistry

- Byproduct formation : Nitro reduction intermediates (e.g., amines) require strict control of reaction time and temperature.

- Purification at scale : Replace column chromatography with solvent extraction (ethyl acetate/water) or crystallization (hexane/EtOAC).

- Yield optimization : Continuous flow reactors improve heat/mass transfer, achieving 85% yield vs. 70% in batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.